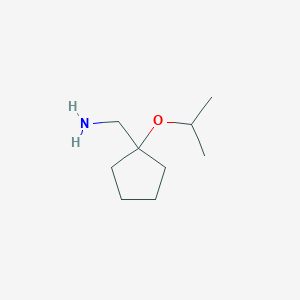
(1-Isopropoxycyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Isopropoxycyclopentyl)methanamine is an organic compound that belongs to the class of amines It is characterized by a cyclopentyl ring substituted with an isopropoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropoxycyclopentyl)methanamine typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction, where an isopropyl alcohol reacts with a suitable leaving group on the cyclopentyl ring.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile on the cyclopentyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1-Isopropoxycyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(1-Isopropoxycyclopentyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor to pharmaceutical compounds.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1-Isopropoxycyclopentyl)methanamine involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
(1-Methoxycyclopentyl)methanamine: Similar structure but with a methoxy group instead of an isopropoxy group.
(1-Ethoxycyclopentyl)methanamine: Similar structure but with an ethoxy group instead of an isopropoxy group.
(1-Propoxycyclopentyl)methanamine: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
(1-Isopropoxycyclopentyl)methanamine is unique due to the presence of the isopropoxy group, which may impart distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1-propan-2-yloxycyclopentyl)methanamine |
InChI |
InChI=1S/C9H19NO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7,10H2,1-2H3 |
InChI Key |
TXUABSFPRZPMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


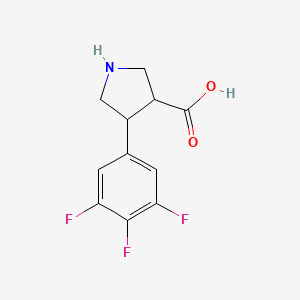
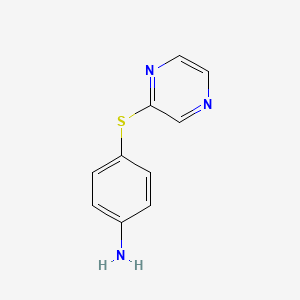
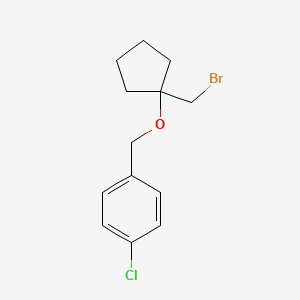
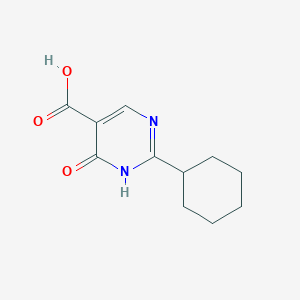
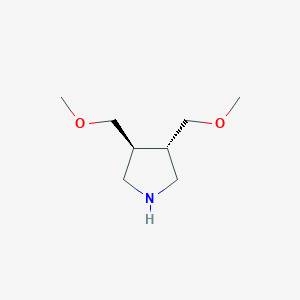
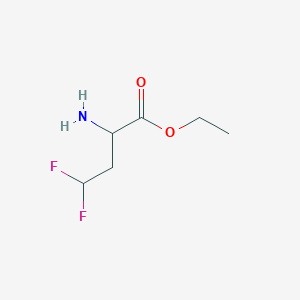
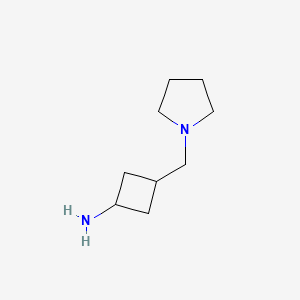
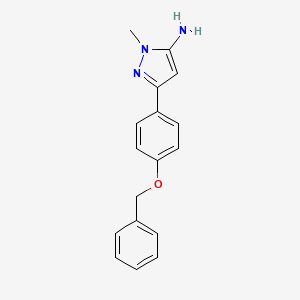
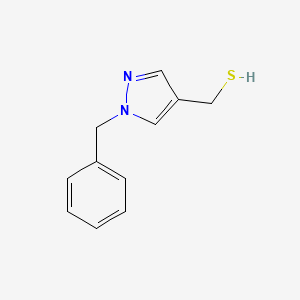
![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)
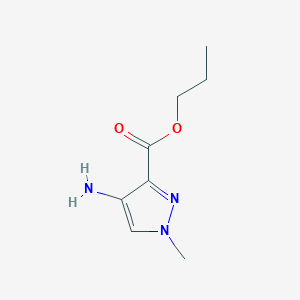
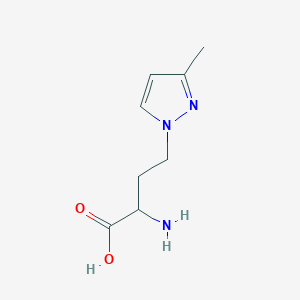
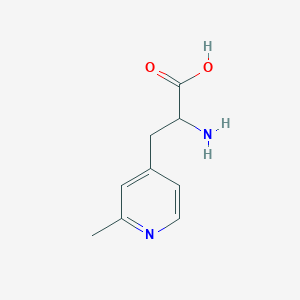
![2-{Benzyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13629801.png)
